4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide
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Description
4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide is a useful research compound. Its molecular formula is C14H20ClN7O2S and its molecular weight is 385.87. The purity is usually 95%.
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Scientific Research Applications
Anti-Allergic Activities
Allergies are common immune system disorders triggered by environmental allergens. This compound has been studied for its anti-allergic effects. Researchers synthesized a series of novel derivatives and tested them for in vivo anti-allergic activities. Notably, some of these derivatives demonstrated significant effects on both allergic asthma and allergic itching. Specifically:
- Allergic Itching : Five compounds (3b, 3g, 3k, 3o, and 3s) showed more potent activities against allergic itching than levocetirizine .
Antimicrobial Properties
While specific studies on this compound are limited, related derivatives have been investigated for their antimicrobial efficacy. The synthesis of 1,2,3-triazole hybrids with amine-ester functionality has shown promise in combating microbial infections .
Other Potential Applications
Although less explored, consider the following potential applications:
- Anti-Tuberculosis : Piperazine derivatives have been studied for their anti-tuberculosis properties. Further investigation could reveal whether this compound shares similar effects .
properties
IUPAC Name |
4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN7O2S/c1-19(2)25(23,24)21-9-7-20(8-10-21)11-14-16-17-18-22(14)13-5-3-12(15)4-6-13/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZGFKALCYHMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.